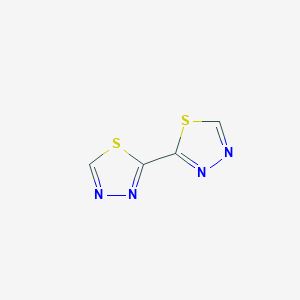

2,2'-Bi-1,3,4-thiadiazole

Description

Historical Context of Thiadiazole Chemistry and its Academic Significance

The study of thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, has a rich history dating back to the late 19th century. googleapis.com These aromatic rings can exist as four different isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). mdpi.com From their initial discovery, thiadiazoles have been recognized for their diverse chemical reactivity and have become integral components in various fields, including pharmaceuticals, agrochemicals, and materials science. mdpi.comchemmethod.com The academic significance of thiadiazole chemistry lies in the versatility of the ring system, which allows for a wide range of chemical modifications, leading to a vast library of derivatives with tunable properties. chemmethod.com

Fundamental Importance of 1,3,4-Thiadiazole Scaffolds in Contemporary Research

The 1,3,4-thiadiazole isomer, in particular, has emerged as a "privileged scaffold" in modern research. mdpi.com This is largely due to its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for other chemical groups, notably pyrimidine (B1678525). mdpi.com The 1,3,4-thiadiazole core is a common feature in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities. cumhuriyet.edu.tr Its derivatives have been investigated for applications ranging from antimicrobial and anticancer agents to anticonvulsants and antioxidants. chemmethod.comcumhuriyet.edu.tr The stability of the thiadiazole nucleus has inspired medicinal chemists to create a multitude of derivatives, some of which have been developed into clinically used drugs.

The fundamental importance of the 1,3,4-thiadiazole scaffold also extends to materials science, where its derivatives are explored for their use in dyes, photographic materials, and as corrosion inhibitors. chemmethod.com Their electron-accepting nature makes them valuable components in the design of organic electronic materials. researchgate.net

Unique Structural Features and Research Relevance of 2,2'-Bi-1,3,4-thiadiazole

2,2'-Bi-1,3,4-thiadiazole is a symmetrical molecule composed of two 1,3,4-thiadiazole rings linked directly at their 2-positions. This direct linkage creates a unique conjugated system with distinct structural and electronic properties compared to its monomeric counterparts.

The research relevance of the 2,2'-bi-1,3,4-thiadiazole core lies in its potential as a building block for more complex molecules with tailored functionalities. The two directly connected heterocyclic rings can act as a strong π-accepting unit, a property that is highly sought after in the development of advanced materials. rsc.org The symmetrical nature of the molecule also offers advantages in the synthesis of polymers and coordination complexes.

Below is a table summarizing the crystallographic data for a representative derivative, 2,2'-Bi-1,3,4-thiadiazole-5,5'-diamine tetrahydrate, which provides an approximation of the structural parameters of the core bi-thiadiazole system.

| Property | Value |

| Molecular Formula | C₄H₄N₆S₂·4H₂O |

| Molecular Weight ( g/mol ) | 272.32 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.977 |

| b (Å) | 6.678 |

| c (Å) | 9.328 |

| β (°) | 112.514 |

| Volume (ų) | 1149.7 |

| Z | 4 |

| Dihedral Angle (°) | 10.24 |

Overview of Key Research Directions for the Compound

The unique structural and electronic properties of the 2,2'-bi-1,3,4-thiadiazole scaffold have prompted research in several key areas:

Coordination Chemistry: The nitrogen atoms of the thiadiazole rings make 2,2'-bi-1,3,4-thiadiazole and its derivatives excellent ligands for coordinating with metal ions. rsc.org Research is ongoing to synthesize and characterize novel coordination complexes with potential applications in catalysis and materials science. For example, 5,5′-dimethyl-2,2′-bi-1,3,4-thiadiazole has been used as a strong π-accepting ligand in ruthenium(II) complexes, leading to compounds with interesting electrochemical and photophysical properties, such as low-energy light emission. rsc.org

Materials Science: The electron-deficient nature of the bi-thiadiazole system makes it an attractive component for n-type organic semiconductors, which are essential for the development of organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov Research has shown that incorporating the 2,2'-bi(1,3,4-thiadiazole) unit into larger molecular structures can lead to materials with tunable redox properties and interesting emission spectra. nih.gov Furthermore, derivatives have been investigated for their liquid crystalline properties, which are crucial for display technologies. rsc.org

Synthetic Methodology: The development of efficient and versatile synthetic routes to 2,2'-bi-1,3,4-thiadiazole and its derivatives is an active area of research. cumhuriyet.edu.trbeilstein-journals.org This includes the exploration of one-pot synthesis methods and the use of various starting materials to create a diverse range of substituted bi-thiadiazole compounds. mdpi.com

Biological Activity: While this article does not focus on dosage or safety, it is noteworthy that a significant research driver for many thiadiazole compounds, including those with a bis-thiadiazole structure, is the exploration of their potential biological activities. cumhuriyet.edu.tr The structural motif is being investigated for a range of applications in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

207292-28-2 |

|---|---|

Molecular Formula |

C4H2N4S2 |

Molecular Weight |

170.2 g/mol |

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H |

InChI Key |

RJIXYMLFPYOSRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)C2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,2 Bi 1,3,4 Thiadiazole

Conventional Synthetic Approaches to 2,2'-Bi-1,3,4-thiadiazole Core

Traditional methods for synthesizing the 2,2'-bi-1,3,4-thiadiazole core often rely on foundational organic reactions such as cyclization and condensation, providing reliable pathways to this important chemical entity.

Cyclization Reactions in Bis-1,3,4-thiadiazole Synthesis

Cyclization reactions are a cornerstone in the synthesis of 1,3,4-thiadiazole (B1197879) rings. A common strategy involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) precursors. For the direct synthesis of the bis-1,3,4-thiadiazole core, difunctional starting materials are employed. For instance, the reaction of oxalic acid with two equivalents of an N-substituted thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride can yield symmetrical 2,2'-bi-1,3,4-thiadiazole derivatives. mdpi.com

Another versatile method is the oxidative cyclization of thiosemicarbazones. While often used for single thiadiazole rings, this can be extended to bis-thiadiazole synthesis. For example, an iodine-mediated oxidative cyclization of a substrate derived from thiosemicarbazide is a known method for forming the 1,3,4-thiadiazole ring. mdpi.com The synthesis of 2-amino-substituted 1,3,4-thiadiazoles can be achieved through the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation. researchgate.net

The general mechanism for many 1,3,4-thiadiazole syntheses begins with the cyclization of thiosemicarbazides. nih.gov These precursors can be readily prepared and are efficient for forming the thiadiazole heterocycle. nih.gov

Condensation Reactions for Dimeric Thiadiazole Assembly

Condensation reactions provide a direct and efficient route to the 2,2'-bi-1,3,4-thiadiazole framework. A notable one-step methodology involves the reaction of a bis-hydrazonoyl chloride with various reagents to produce bis(1,3,4-thiadiazole) derivatives in good yields. mdpi.com This approach highlights the utility of bifunctional electrophiles in constructing the dimeric structure.

Another example is the condensation of a bis-aldehyde with 2-amino-5-mercapto-1,3,4-thiadiazole. rdd.edu.iq In this multi-step synthesis, benzidine (B372746) is first converted to a bis-diazonium salt and then to a bis-azo-aldehyde derivative. rdd.edu.iq This bis-aldehyde then undergoes condensation with two equivalents of 2-amino-5-mercapto-1,3,4-thiadiazole to form a bis-imine, which is a precursor to more complex bis-thiadiazole structures. rdd.edu.iq

The synthesis of novel bis-1,2,4-triazole and bis-1,3,4-thiadiazole derivatives has also been reported through the condensation of N'-substituted amidrazones with p-phenylenediisothiocyanate. nih.gov Furthermore, new Schiff bases containing the bis-1,3,4-thiadiazole moiety can be prepared through the condensation of bis-acid hydrazide with various benzaldehyde (B42025) derivatives. nih.gov

| Starting Materials | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Bis-hydrazonoyl chloride and methyl arylidene dithiocarbamate | Condensation/Cyclization | Bis(1,3,4-thiadiazole) derivatives | mdpi.com |

| Bis-azo-aldehyde and 2-amino-5-mercapto-1,3,4-thiadiazole | Condensation (Schiff base formation) | Bis-imine precursor for bis-thiadiazoles | rdd.edu.iq |

| Bis-acid hydrazide and benzaldehyde derivatives | Condensation (Schiff base formation) | Schiff bases with bis-1,3,4-thiadiazole core | nih.gov |

Utilization of Diazonium Salts as Synthetic Intermediates

Diazonium salts are highly versatile intermediates in organic synthesis, and their use in the derivatization of the 1,3,4-thiadiazole ring is well-established. Diazotization of 2-amino-1,3,4-thiadiazoles, followed by coupling reactions, allows for the introduction of various functionalities. rsc.orgnih.gov

Specifically for the bi-thiadiazole system, the diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD) has been used as a key intermediate. nih.gov This diazonium salt can be coupled with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) to form corresponding diazo compounds, which can then be cyclized to generate pyrazole (B372694) and pyrazolone (B3327878) derivatives attached to the bi-thiadiazole core. researchgate.netnih.gov

The synthesis of these diazonium salts typically involves treating the amino-thiadiazole compound with sodium nitrite (B80452) in a strong acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C). nih.govacs.org The resulting diazonium salt is often used immediately in subsequent coupling reactions due to its instability. rsc.org

| Thiadiazole Precursor | Reagents for Diazotization | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|

| [2,2'-Bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD) | NaNO₂, HCl | Coupling with active methylene compounds (e.g., ethyl acetoacetate) | Pyrazole and pyrazolone derivatives of BTD | researchgate.netnih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | NaNO₂, H₂SO₄ | Coupling with phenols or anilines | Azo dyes containing a 1,3,4-thiadiazole ring | rsc.org |

| 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives | NaNO₂, HCl | Coupling with various esters | Azo compounds linked to the thiadiazole ring | acs.org |

Advanced Synthetic Techniques

To improve reaction efficiency, yield, and to enable novel derivatizations, advanced synthetic methods are being explored for the synthesis of 2,2'-bi-1,3,4-thiadiazole and its analogues.

Ultrasound-Assisted Synthesis for Reaction Rate and Yield Enhancement

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. The synthesis of novel 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives has been successfully carried out under ultrasound irradiation. beilstein-journals.org These studies have shown that sonication can lead to significant improvements in both reaction rates and product yields when compared to conventional heating methods. beilstein-journals.org

For example, the reaction of 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide with N,N'-diphenyl-oxalodihydrazonoyl dichloride to form bi(1,3,4-thiadiazole) derivatives showed enhanced efficiency under ultrasonic conditions. beilstein-journals.org Similarly, multicomponent reactions for synthesizing biologically active molecules incorporating the 1,3,4-thiadiazole ring, such as 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, have been efficiently conducted under ultrasound irradiation, resulting in excellent yields and short reaction times.

Regioselective Functionalization and C–H Activation Strategies

Regioselective functionalization is key to creating specific isomers of derivatized bi-thiadiazoles. While direct C–H activation on the 2,2'-bi-1,3,4-thiadiazole core is not widely reported, studies on related heterocyclic systems provide insights into potential strategies. For instance, regioselective Ir-catalyzed C–H borylation has been used to functionalize the benzenoid ring of 2,1,3-benzothiadiazole, allowing for the introduction of various substituents at specific positions. nih.gov Such metal-catalyzed C-H functionalization often employs a directing group to guide the catalyst to a specific C-H bond.

The synthesis of 2-amino-substituted 1,3,4-thiadiazole derivatives can be controlled to be highly regioselective through reagent-based cyclization of thiosemicarbazide intermediates. The choice of cyclizing agent, such as EDC·HCl or p-TsCl, can direct the reaction to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, respectively.

Functionalization of pre-formed thiadiazole rings is also a common strategy. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized at the sulfur atom by reaction with dihaloalkanes. mdpi.com By controlling the stoichiometry of the reactants, the reaction can be directed to yield either the mono-substituted (ω-haloalkylthio)thiadiazole or the symmetrical bis-thiadiazole product. mdpi.com This demonstrates a regioselective approach to building larger structures based on the 1,3,4-thiadiazole unit.

Strategies for Structural Diversification and Derivatization

Introduction of Azo Moieties

A key derivatization strategy involves the introduction of azo (–N=N–) groups to the 2,2'-bi-1,3,4-thiadiazole core. This is typically achieved through a diazotization-coupling sequence. The synthesis often begins with the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles. These amino derivatives are then diazotized using reagents like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. chemmethod.comresearchgate.net This reactive intermediate is subsequently coupled with various aromatic compounds, such as aniline, N,N-dimethylaniline, or phenol, to yield the corresponding azo dyes. mdpi.comnih.gov

This method has been successfully used to synthesize three series of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles with high yields. mdpi.comnih.gov The structures of these newly formed azo compounds have been confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry and elemental analysis. mdpi.comnih.gov For instance, the reaction of the diazonium salt of a 1,3,4-thiadiazole derivative with 4-dimethylaminobenzaldehyde has been reported to produce azo compounds. chemmethod.comresearchgate.net

The introduction of the azo group creates a conjugated system that significantly influences the electronic and photophysical properties of the resulting molecules, making them of interest as dyes and for other applications.

Incorporation of Pyrazolone Scaffolds

Another effective strategy for diversifying the 2,2'-bi-1,3,4-thiadiazole structure is the incorporation of pyrazolone scaffolds. This approach creates hybrid molecules that combine the structural features of both heterocyclic systems.

A reported synthesis involves the use of the diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD). sjpas.com This diazonium salt is coupled with active methylene compounds like ethyl acetoacetate, ethyl benzoylacetate, and benzylacetone (B32356) in a basic medium to produce corresponding diazo compounds. sjpas.com These intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to construct the pyrazole and pyrazolone rings, yielding the final hybrid derivatives in high yields. sjpas.com

Ultrasound has also been employed as an alternative energy source to promote the synthesis of novel substituted 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives that incorporate a pyrazolone moiety. nih.gov These hybrid structures are of interest due to the combined pharmacological potential of both the thiadiazole and pyrazolone nuclei. mdpi.comnih.govnih.gov

Formation of Thiadiazole-Thiazolidinone Hybrid Systems

The fusion of a 1,3,4-thiadiazole ring with a thiazolidin-4-one moiety has emerged as a significant derivatization strategy. This leads to the formation of hybrid systems with potential biological activities. The synthesis of these hybrids often involves a multi-step process.

One common route starts with a 2-amino-1,3,4-thiadiazole (B1665364) derivative. This starting material is chloroacetylated and then cyclized to form a key 4-thiazolidinone (B1220212) intermediate. nih.gov This intermediate can be further modified, for example, through Knoevenagel condensation with various aldehydes, to produce a diverse range of final products. nih.gov

Another approach involves the reaction of Schiff bases, derived from 1,3,4-thiadiazoles, with thioglycolic acid to construct the thiazolidinone ring. ijper.org For instance, new 1,3-thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized by reacting imine derivatives with α-mercaptoacetic acid in dimethylformamide (DMF). uokerbala.edu.iq The synthesis of 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one has been achieved by reacting the corresponding thiourea (B124793) derivative with chloroacetic acid and sodium acetate (B1210297) in DMF. biointerfaceresearch.com

These synthetic methodologies have led to the creation of various 1,3,4-thiadiazole-thiazolidinone hybrids, which have been investigated for their potential applications in medicinal chemistry. rsc.orgresearchgate.netnih.govnih.gov

Bridging with Ancillary Heterocyclic Units (e.g., (Bi)pyridyl, Bithiophenyl)

The structural framework of 2,2'-bi-1,3,4-thiadiazole can be extended by bridging it with other heterocyclic units, such as (bi)pyridyl and bithiophenyl groups. This strategy is employed to create larger, conjugated systems with tunable electronic and photophysical properties.

For instance, 2,2'-bi(1,3,4-thiadiazole) has been symmetrically disubstituted with 3-alkyl-(2,2'-bithiophen)-5-yl groups. nih.gov The synthesis of these compounds utilized ethyl 3-alkyl-(2,2'-bithiophene)-5-carboxylate as a key substrate. nih.gov Similarly, 2,5-bis(2,2'-bithiophen-5-yl)-1,3,4-thiadiazole has been synthesized, often by forming the central azole ring from appropriately functionalized bithiophenes. beilstein-journals.orgnih.gov One such method involves the reaction of a diacylhydrazine with Lawesson's reagent. nih.gov These donor-acceptor-donor type molecules, where the bithiophene units act as donors and the bithiadiazole as the acceptor, exhibit interesting redox and spectroscopic properties. nih.govacs.org

Ruthenium(II) complexes containing 5,5'-dimethyl-2,2'-bi-1,3,4-thiadiazole (dbtd) and bipyridine ligands have also been prepared, demonstrating the ability of the bithiadiazole unit to coordinate with metal centers. acs.org The bridging of 2,2'-bi-1,3,4-thiadiazole with such ancillary heterocyclic units offers a pathway to novel materials for applications in electronics and photonics.

Synthesis of N-Substituted and Diamine Derivatives

Functionalization of the exocyclic amino groups of 2,2'-bi-1,3,4-thiadiazole derivatives represents another important derivatization strategy. This allows for the introduction of a wide variety of substituents, leading to compounds with tailored properties.

The starting material for many of these syntheses is 2,2'-bi-1,3,4-thiadiazole-5,5'-diamine. researchgate.net The amino groups of 2-amino-1,3,4-thiadiazole derivatives are reactive and can participate in various chemical transformations. For example, they can be acylated, alkylated, or used to form Schiff bases. chemmethod.comnih.gov

The synthesis of N-substituted derivatives can be achieved through various methods. One-pot syntheses have been developed for 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazide and carboxylic acids, avoiding toxic reagents. encyclopedia.pub Microwave-assisted synthesis has also been employed for the preparation of 5-(substituted)-1,3,4-thiadiazole-2-amines. humanjournals.com These synthetic routes provide access to a library of N-substituted 2,2'-bi-1,3,4-thiadiazole derivatives for further investigation.

Data Tables

Table 1: Examples of Synthesized 2,2'-Bi-1,3,4-thiadiazole Derivatives and Hybrids

| Derivative/Hybrid System | Synthetic Precursors | Key Reaction Type | Reference(s) |

| Azo-functionalized 2,2'-Bi-1,3,4-thiadiazole | 2-Amino-5-aryl-1,3,4-thiadiazole, Sodium nitrite, Aromatic coupling partners | Diazotization-coupling | chemmethod.comresearchgate.netmdpi.comnih.gov |

| 2,2'-Bi-1,3,4-thiadiazole-Pyrazolone Hybrid | Diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine, Active methylene compounds, Hydrazine hydrate | Coupling and cyclization | sjpas.com |

| 2,2'-Bi-1,3,4-thiadiazole-Thiazolidinone Hybrid | 2-Amino-1,3,4-thiadiazole derivative, Chloroacetyl chloride, Aldehydes | Chloroacetylation, cyclization, Knoevenagel condensation | nih.gov |

| Bithiophenyl-substituted 2,2'-Bi-1,3,4-thiadiazole | Ethyl 3-alkyl-(2,2'-bithiophene)-5-carboxylate | Multi-step synthesis | nih.gov |

| N-Substituted 2,2'-Bi-1,3,4-thiadiazole | 2,2'-Bi-1,3,4-thiadiazole-5,5'-diamine, Various electrophiles | N-acylation, N-alkylation, Schiff base formation | chemmethod.comnih.gov |

Spectroscopic and Crystallographic Elucidation of 2,2 Bi 1,3,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives, offering precise insights into the proton and carbon environments within the molecule.

¹H-NMR spectroscopy confirms the structure of 1,3,4-thiadiazole derivatives by identifying the chemical environment of protons. In substituted bithiadiazoles, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.00 and 8.30 ppm. jocpr.comdergipark.org.tr Protons of substituent groups, such as the methyl protons in 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, resonate in the aliphatic region, with singlets appearing around δ 2.7 ppm. mdpi.com Protons on nitrogen atoms, such as in amino or amide groups, are often observed as broad singlets at lower fields, for instance, a secondary amine proton (-NH) may appear between δ 8.40 and 11.28 ppm. dergipark.org.tr The specific chemical shifts are highly dependent on the solvent and the nature of the substituents attached to the bithiadiazole core.

| Proton Type | Chemical Shift (ppm) | Reference Compound Type |

|---|---|---|

| Aromatic-H | 7.23 - 8.27 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| -NH (Amine) | 8.40 - 11.28 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| -NH₂ | ~7.35 | 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole |

| -CH₃ (on ring) | ~2.73 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane |

| -S-CH₂- | ~3.76 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane |

¹³C-NMR spectroscopy is essential for analyzing the carbon skeleton of 2,2'-bi-1,3,4-thiadiazole and its derivatives. The carbon atoms within the 1,3,4-thiadiazole ring are particularly diagnostic, resonating at very low fields due to the influence of the adjacent sulfur and nitrogen heteroatoms. Typically, the C2 and C5 carbons of the thiadiazole ring appear in the range of δ 155–181 ppm. mdpi.com For instance, in several 2-arylazo-5-aryl-1,3,4-thiadiazole derivatives, the C2 and C5 signals were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com In other substituted 1,3,4-thiadiazoles, these signals have been reported between 159 ppm and 169 ppm. dergipark.org.tr The precise positions depend on the electronic nature of the substituents attached to the ring. Carbons of aromatic substituents are typically found between δ 110 and 150 ppm, while aliphatic carbons appear in the upfield region. jocpr.comdergipark.org.tr

| Carbon Atom | Chemical Shift (ppm) | Reference Compound Type |

|---|---|---|

| C2/C5 (Thiadiazole Ring) | 159 - 169 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| C2 (Thiadiazole Ring) | 164 - 166 | 2-Arylazo-5-aryl-1,3,4-thiadiazole |

| C5 (Thiadiazole Ring) | 178 - 181 | 2-Arylazo-5-aryl-1,3,4-thiadiazole |

| C2/C5 (Thiadiazole Ring) | 163 - 166 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. semanticscholar.org

¹H-¹H Correlation Spectroscopy (COSY) establishes connectivity between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in substituent groups, such as tracing the proton network in an alkyl chain or a substituted aromatic ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). This is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for piecing together different molecular fragments. For example, an HMBC spectrum can show a correlation from a proton on a substituent to a carbon atom within the thiadiazole ring, thus confirming the point of attachment. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,3,4-thiadiazole derivatives, key vibrational modes include the C=N stretching of the heterocyclic ring, which typically appears in the 1600–1645 cm⁻¹ region. jocpr.commdpi.com The C-S bond vibration is often observed in the fingerprint region, around 1250 cm⁻¹. jocpr.com If the molecule contains amino groups, the N-H stretching vibrations are visible as distinct bands in the 3100–3400 cm⁻¹ range. jocpr.comnahrainuniv.edu.iq Aromatic C-H stretching from substituents is usually found just above 3000 cm⁻¹. jocpr.com

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3100 - 3400 |

| Aromatic C-H Stretch | ~3070 |

| C=N Stretch (Thiadiazole Ring) | 1600 - 1645 |

| N=N Stretch (Azo group) | 1505 - 1546 |

| C-S Stretch | ~1257 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of 2,2'-bi-1,3,4-thiadiazole and its derivatives through fragmentation analysis. nih.gov The molecular ion peak (M⁺) confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

The fragmentation patterns of thiadiazoles are influenced by the substituents. Common fragmentation pathways involve the initial loss of side chains. The heterocyclic ring itself can undergo cleavage, and a characteristic fragmentation process for some thiadiazole isomers involves the loss of a stable nitrogen molecule (N₂). nih.gov The fragmentation of the bithiadiazole core may proceed through the cleavage of the C-C bond linking the two rings or through the rupture of one of the thiadiazole rings, leading to characteristic fragment ions that help to confirm the core structure. The stability of the pyrimidine (B1678525) ring in related heterocyclic systems is noted to be greater than that of a thiazole (B1198619) ring, suggesting the thiadiazole ring is a likely site of fragmentation. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 1,3,4-thiadiazole ring is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are typically due to π→π* and n→π* electronic transitions. mdpi.com For example, a study on a 1,3,4-thiadiazole derivative containing a resorcinol (B1680541) group showed a main absorption band with a maximum (λmax) at approximately 320 nm, which was attributed to a π→π* transition within the thiadiazole system. nih.gov The UV-Vis spectrum of 2,5-dimercapto-1,3,4-thiadiazole (B142945) also shows distinct absorption bands in this region. researchgate.net The position and intensity of these absorption bands are sensitive to the substituents on the ring. The introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, electronegative substituents have been shown to cause a bathochromic shift in some 1,3,4-thiadiazole compounds. dergipark.org.tr

| Transition Type | Approximate λmax (nm) | Reference Compound Type |

|---|---|---|

| π→π | ~320 | 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol |

| n→π and π→π* | Multiple bands | 2-Arylazo-5-aryl-1,3,4-thiadiazole |

Fluorescence Spectroscopy for Emission Properties and Dual Fluorescence Phenomena

Fluorescence spectroscopy is a pivotal tool for investigating the emission properties of 2,2'-Bi-1,3,4-thiadiazole and its derivatives. A particularly noteworthy characteristic observed in certain derivatives of 1,3,4-thiadiazole is the phenomenon of dual fluorescence. nih.govnih.gov This behavior is highly sensitive to the molecular structure and the surrounding environment, making these compounds potential candidates for use as molecular probes. nih.gov

The emergence of dual or multiple fluorescence bands is often linked to several factors, including molecular aggregation, solvent polarity, pH, and specific structural features that allow for processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov For instance, in studies of 2-amino-5-phenyl-1,3,4-thiadiazole (TB) and its hydroxylated analogue, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS), dual fluorescence was notably observed for TS, particularly in low pH media and butan-1-ol. nih.gov This effect is attributed to the interplay between molecular aggregation and the presence of the ortho-hydroxyl group, which can facilitate charge transfer processes. nih.gov

In non-polar solvents, some derivatives exhibit dual fluorescence due to ESIPT, where a proton is transferred within the molecule in the excited state, creating a tautomeric form with a different emission wavelength. nih.gov For example, 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) demonstrates a dual fluorescence effect in non-polar solvents like chloroform. nih.gov In this case, the original "enol" form and the excited-state "keto" tautomer are responsible for the two distinct emission bands. nih.gov In contrast, in polar solvents, this compound may show only a single emission band. nih.gov

The aggregation of molecules, sometimes referred to as aggregation-induced emission (AIE), can also induce or enhance dual fluorescence. nih.gov In mixtures of solvents like DMSO and water, the aggregation of NTBD molecules at certain mixture ratios leads to the emergence of a second emission band. nih.gov This highlights the complexity of the photophysical behavior of these derivatives, where the observed fluorescence is a result of a combination of intramolecular and intermolecular factors.

Table 1: Fluorescence Emission Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Solvent/Condition | Emission Maxima (λem) | Observed Phenomenon |

|---|---|---|---|

| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | Low pH / butan-1-ol | Two distinct bands | Dual fluorescence |

| 2-amino-5-phenyl-1,3,4-thiadiazole (TB) | Aqueous solutions (varying pH) | ~382 nm | Single fluorescence |

| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | Chloroform | ~379 nm and ~444 nm | ESIPT-induced dual fluorescence |

| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | Polar solvents (e.g., ethanol) | One band | Single fluorescence |

| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | DMSO/H₂O mixtures | ~379 nm, ~444 nm, ~502 nm | Aggregation-induced dual/multiple fluorescence |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of 2,2'-Bi-1,3,4-thiadiazole and its derivatives in the solid state. Single-crystal X-ray diffraction, in particular, provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming molecular structures and understanding their packing in the crystal lattice. nih.govmdpi.com

A detailed structural analysis has been performed on 2,2'-Bi-1,3,4-thiadiazole-5,5'-diamine tetrahydrate. nih.govresearchgate.net The study revealed that the compound crystallizes in the monoclinic system with the space group C2/c. nih.gov The two 1,3,4-thiadiazole rings are not coplanar; instead, they are twisted with respect to each other, exhibiting a dihedral angle of 10.24 (3)°. nih.gov The complete organic molecule is generated by crystallographic twofold symmetry. nih.gov

While single-crystal XRD provides detailed atomic coordinates, powder X-ray diffraction (PXRD) is a valuable tool for phase identification, purity assessment, and analysis of crystalline materials in polycrystalline form. However, specific powder diffraction studies for 2,2'-Bi-1,3,4-thiadiazole or its direct derivatives were not prominently available in the surveyed literature. The application of PXRD remains a key method for the routine characterization of new crystalline phases within this family of compounds.

Table 2: Single-Crystal X-ray Diffraction Data for 2,2'-Bi-1,3,4-thiadiazole-5,5'-diamine tetrahydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄N₆S₂·4H₂O |

| Molecular Weight | 272.32 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.977 (6) |

| b (Å) | 6.678 (2) |

| c (Å) | 9.328 (3) |

| β (°) | 112.514 (6) |

| V (ų) | 1149.7 (6) |

| Z | 4 |

| Temperature (K) | 293 |

| Dihedral Angle between rings (°) | 10.24 (3) |

| π–π Stacking Distances (Å) | 3.530 (3), 3.600 (3) |

Computational and Theoretical Investigations of 2,2 Bi 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing 2,2'-Bi-1,3,4-thiadiazole and its derivatives.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational studies on 1,3,4-thiadiazole (B1197879) systems, providing detailed insights into their molecular and electronic structures. researchgate.netmdpi.com These calculations have been employed to determine the equilibrium geometries of 1,3,4-thiadiazole and its derivatives, analyzing parameters such as bond lengths and angles. researchgate.net For instance, studies on fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of thiadiazole units does not significantly alter the planarity of the oligomers, which is a favorable characteristic for electron transfer in organic semiconductors. researchgate.netrepositorioinstitucional.mx

The electronic structure of these compounds is also a key focus. The 1,3,4-thiadiazole ring is known to be electron-deficient due to the electron-withdrawing nature of the nitrogen atoms, making it susceptible to nucleophilic attack. researchgate.net DFT studies help in understanding the distribution of electron density and identifying the active centers within the molecule. researchgate.net Furthermore, the effect of different substituents on the electronic properties of the thiadiazole ring has been systematically investigated, revealing how electron-donating or electron-accepting groups can modulate the electronic characteristics of the molecule. researchgate.netcumhuriyet.edu.tr

Ab Initio Calculations for High-Accuracy Electronic Properties

For higher accuracy in determining electronic properties, ab initio calculations are employed. These methods, such as the Hartree-Fock (RHF) method, are used to calculate various physical properties of 1,3,4-thiadiazole derivatives, including dipole moments and thermodynamic functions. researchgate.net Ab initio methods have been utilized to analyze the equilibrium geometries and electronic structures of these compounds, providing a fundamental understanding of their behavior at the molecular level. researchgate.net While computationally more intensive than DFT, ab initio calculations can offer a more precise description of the electronic wave function, which is crucial for accurately predicting certain properties. repositorioinstitucional.mx

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that influences the stability and reactivity of the compound. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule. researchgate.net For 2,2'-Bi-1,3,4-thiadiazole derivatives, the HOMO-LUMO gap can be tuned by introducing different functional groups. For example, electronegative substituents like chloro (Cl) and nitro (NO2) have been shown to reduce the HOMO-LUMO energy gap. dergipark.org.tr This reduction in the energy gap often leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. dergipark.org.tr

The distribution of HOMO and LUMO orbitals across the molecule provides insights into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many thiadiazole-based systems, the HOMO is often distributed over the entire molecule, while the LUMO may be localized in specific regions, influencing the charge transfer characteristics of the compound. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Molecule 2 | - | - | 3.1896 | researchgate.net |

| TDA1FL | - | - | 3.51 | repositorioinstitucional.mx |

| TDA10FL | - | - | 2.33 | repositorioinstitucional.mx |

| Polymer with Fluorene (FL) | - | - | - | rsc.org |

| Polymer with Carbazole (CBz) | - | - | - | rsc.org |

| Polymer with Bithiophene (BT) | - | - | - | rsc.org |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, such as vibrational frequencies (FT-IR) and chemical shifts (NMR), which can then be compared with experimental data to validate the theoretical models. cumhuriyet.edu.tr For 1,3,4-thiadiazole derivatives, DFT calculations have been successfully used to simulate FT-IR and NMR spectra. cumhuriyet.edu.trdergipark.org.tr

The calculated vibrational frequencies and chemical shifts often show good correlation with experimental values, with Pearson correlation coefficients in some studies reaching approximately 0.99 for IR and 13C NMR data. dergipark.org.tr This high level of agreement indicates that the computational models accurately represent the molecular structure and electronic environment. Discrepancies between theoretical and experimental data can sometimes be attributed to factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. dergipark.org.tr

Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis). mdpi.commdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions involved. repositorioinstitucional.mx For instance, TD-DFT calculations have been used to explain the observed shifts in absorption spectra upon substitution with different functional groups. acs.org

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular structure and stability of molecular crystals. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds and van der Waals forces. cumhuriyet.edu.trresearchgate.net For derivatives of 1,3,4-thiadiazole, NCI analysis has been used to study intramolecular interactions and their influence on the molecule's conformation. cumhuriyet.edu.tr

Molecular Modeling and Simulation

While the provided information primarily focuses on quantum chemical calculations, molecular modeling and simulation techniques are also valuable for studying larger systems and dynamic processes involving 2,2'-Bi-1,3,4-thiadiazole and its derivatives. These methods can provide insights into the behavior of these molecules in different environments, such as in solution or in the solid state, and can be used to predict properties of larger oligomers and polymers. repositorioinstitucional.mx

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and aggregation behavior of molecules.

While specific MD simulation studies exclusively focused on 2,2'-Bi-1,3,4-thiadiazole are not extensively documented in the reviewed literature, the conformational properties of a closely related derivative, 2,2′-Bi-1,3,4-thiadiazole-5,5′-diamine tetrahydrate, have been elucidated through single-crystal X-ray diffraction. researchgate.net In the crystalline state, the molecule exhibits a dihedral angle of 10.24 (3)° between the two thiadiazole rings. researchgate.net This near-planar conformation is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net

MD simulations on other 1,3,4-thiadiazole derivatives have been employed to assess the stability of ligand-protein complexes. nih.govmdpi.comnih.gov These studies typically involve running simulations for tens to hundreds of nanoseconds to observe the dynamic behavior of the molecule within a biological environment. mdpi.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. Minimal fluctuations in the RMSD values suggest a stable binding complex. researchgate.net

Furthermore, MD simulations can shed light on the aggregation properties of molecules. For instance, studies on thiadiazolophanes have utilized MD to understand the degree of aggregation in different oligomeric forms. rsc.org The potential for aggregation in 2,2'-Bi-1,3,4-thiadiazole and its derivatives is an area that could be further explored using these computational techniques.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand and a target protein.

Numerous molecular docking studies have been conducted on various derivatives of the 1,3,4-thiadiazole scaffold to explore their potential as inhibitors for a range of biological targets. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net These studies have highlighted the ability of the thiadiazole ring and its substituents to form various types of interactions within the active sites of proteins.

Commonly observed interactions include:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of the thiadiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov

Hydrophobic Interactions: Substituents on the thiadiazole rings can engage in hydrophobic interactions with nonpolar residues of the target protein.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| HIV-1 Protease | Not specified | Hydrogen bonding | researchgate.net |

| Acetylcholinesterase | Trp84, Phe330 | π-π stacking | nih.gov |

| DNA Gyrase | Not specified | Strong interactions | nih.gov |

| EGFR TK | Not specified | Binding established | mdpi.com |

| NUDT5 | Not specified | Hydrogen bonding | researchgate.net |

These studies demonstrate the versatility of the 1,3,4-thiadiazole scaffold in interacting with diverse protein targets. While specific docking studies on the parent 2,2'-Bi-1,3,4-thiadiazole are not extensively reported, the insights gained from its derivatives suggest that it could also serve as a valuable scaffold for designing ligands that can effectively bind to various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds, thereby prioritizing synthetic efforts.

QSAR studies on 1,3,4-thiadiazole derivatives have been performed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.netmdpi.comnih.govbiolscigroup.us These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electrostatic descriptors: Describing the charge distribution.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. mdpi.com The predictive power of the resulting QSAR model is then validated both internally and externally. nih.gov

A hypothetical QSAR model for a series of 1,3,4-thiadiazole derivatives might look like the following:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like molecular weight, logP (lipophilicity), and HOMO energy.

| Descriptor Type | Example Descriptor | Influence on Activity |

| Geometrical | Molecular Volume | Size and shape of the molecule can affect binding to a target. |

| Electrostatic | Dipole Moment | Can influence interactions with polar residues in a binding site. |

| Quantum-Chemical | HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

The development of robust QSAR models for 2,2'-Bi-1,3,4-thiadiazole and its derivatives could significantly accelerate the discovery of new compounds with desired biological activities.

Theoretical Assessment of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are of great interest for applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding these properties.

Theoretical studies on 2-phenyl-1,3,4-thiadiazole derivatives have shown that their photophysical properties are strongly influenced by the nature and position of substituents. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can tune the absorption and fluorescence wavelengths. dergipark.org.tr DFT calculations are often used to determine the ground and excited state geometries, as well as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that is often correlated with the electronic absorption wavelength. dergipark.org.tr

Key photophysical properties that can be theoretically assessed include:

Absorption and Emission Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

Quantum Yield: The efficiency of the fluorescence process can be estimated by calculating the rates of radiative and non-radiative decay from the excited state. rsc.org

Stokes Shift: The difference between the absorption and emission maxima, known as the Stokes shift, can be calculated and is related to the structural relaxation of the molecule in the excited state.

| Compound Type | Theoretical Method | Investigated Properties | Key Findings | Reference |

| 2-phenyl-1,3,4-thiadiazole derivatives | DFT/TD-DFT | Absorption, Emission, Quantum Yield | Substituent effects on photophysical properties | rsc.org |

| Thienothiophene and Benzothiadiazole Polymers | DFT | Energy Levels, UV-Vis Properties | Good agreement between theoretical and experimental results | bohrium.com |

| α-methyl cinnamic acid derived 1,3,4-thiadiazoles | DFT | HOMO-LUMO gap, UV absorption | Electronegative substituents reduce the energy gap and cause a bathochromic shift. | dergipark.org.tr |

These theoretical approaches provide a framework for the rational design of new 2,2'-Bi-1,3,4-thiadiazole-based materials with tailored photophysical properties for specific applications.

Electrochemical Stability Investigations via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials of a molecule, as well as the stability of the resulting redox species.

The electrochemical behavior of various 1,3,4-thiadiazole derivatives has been investigated using cyclic voltammetry. acs.orgnih.gov These studies reveal that the thiadiazole ring can undergo both oxidation and reduction processes, the potentials of which are influenced by the substituents attached to the ring system. acs.org

In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potential values, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events.

For example, studies on symmetrically disubstituted bithiophene derivatives of 1,3,4-thiadiazole have shown that these compounds undergo electrochemical polymerization, leading to the formation of electroactive polymer films. acs.org The cyclic voltammograms of these compounds show irreversible oxidation waves, characteristic of such polymerization processes. acs.org

| Compound Type | Solvent/Electrolyte | Observed Processes | Key Findings | Reference |

| Symmetrically disubstituted bithiophene derivatives of 1,3,4-thiadiazole | CH₂Cl₂/Bu₄NPF₆ | Oxidation, Reduction, Electropolymerization | The nature of the diazole core influences the redox potentials. | acs.org |

| 2-amino-5-mercapto-1,3,4-thiadiazole | Acetic acid buffer/Ethanol | Oxidation | Exhibits an irreversible oxidation peak. | nih.gov |

| 2-mercapto-5-phenylammino-1,3,4-thiadiazole | Aqueous solution | Oxidation, Reduction | Shows an irreversible oxidation process. | nih.gov |

Investigating the electrochemical stability of 2,2'-Bi-1,3,4-thiadiazole through cyclic voltammetry would provide valuable data on its electron-donating and -accepting capabilities, which is crucial for its potential application in electronic materials and as a redox-active ligand in coordination chemistry.

Coordination Chemistry and Ligand Applications of 2,2 Bi 1,3,4 Thiadiazole

Chelation Behavior of 2,2'-Bi-1,3,4-thiadiazole Scaffolds

The 2,2'-Bi-1,3,4-thiadiazole (btz) scaffold is analogous to the well-studied 2,2'-bipyridine, suggesting it can act as a bidentate chelating ligand. The most probable chelation mode involves the nitrogen atoms at the 3 and 3' positions, which would form a stable five-membered ring with a metal center. The free rotation around the central C-C bond allows the two thiadiazole rings to adopt a syn conformation, which is necessary for chelation.

However, other coordination modes are also possible. The nitrogen atoms at the 4 and 4' positions could also be involved in binding. Furthermore, the sulfur atoms of the thiadiazole rings, with their lone pairs of electrons, could potentially coordinate with metal ions, particularly softer metals. The molecule could also act as a bridging ligand, with each ring coordinating to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. This versatility is a hallmark of ligands containing multiple heteroatoms. Derivatives of 1,3,4-thiadiazole (B1197879) are known to act as bridging ligands, connecting two metal ions via the N atom of the thiadiazole ring and another atom from a substituent group tsijournals.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,2'-Bi-1,3,4-thiadiazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and often involves polar solvents like ethanol, methanol, or dimethylformamide (DMF) to dissolve both the ligand and the metal salt tsijournals.comresearchgate.net. The reaction mixture is often heated to facilitate the complex formation tsijournals.com.

Characterization of the resulting complexes relies on a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the ligand's bonds upon complexation.

NMR Spectroscopy (¹H, ¹³C): To probe the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and charge-transfer bands.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. researchgate.netnih.gov

The 2,2'-Bi-1,3,4-thiadiazole scaffold is expected to form stable complexes with a wide range of transition metals due to the favorable N,N'-chelating site.

Cu(II): Copper(II) complexes with various thiadiazole-based ligands have been extensively synthesized. researchgate.netnih.govnih.gov These complexes often exhibit square planar or distorted octahedral geometries. For instance, a Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole showed a distorted square planar configuration. researchgate.net

Zn(II): As a d¹⁰ ion, Zn(II) complexes are typically diamagnetic and adopt tetrahedral or octahedral geometries. Complexes with substituted 1,3,4-thiadiazole ligands have been reported to form 1:1 and 2:1 ligand-to-metal ratios. nih.gov

Co(II) & Ni(II): These ions can form complexes with various geometries, including tetrahedral and octahedral, which can be distinguished by their electronic spectra and magnetic moments. researchgate.net For example, a Ni(II) complex with bis(2-amino-1,3,4-thiadiazole) was proposed to have a six-coordinate structure. tsijournals.com

Pd(II) & Pt(IV): Palladium(II) and Platinum(II/IV) are known to form stable square planar complexes. Palladium(II) complexes with ligands containing the 1,3,4-thiadiazole moiety have been synthesized and structurally characterized, often showing the ligand coordinating through nitrogen or sulfur atoms. ajol.inforesearchgate.netrsc.org A mononuclear palladium(II) complex with a dipodal 1,3,4-thiadiazole derivative showed the ligand acting as a bidentate chelator via its endocyclic nitrogen atoms. rsc.org

Au(III): Gold(III) also favors square planar coordination geometry. While less common, complexes with sulfur and nitrogen-containing ligands are known.

A ruthenium(II) complex containing a 2,2'-bi-1,3,4-thiadiazole ligand has been prepared, indicating that this ligand can indeed coordinate to transition metals, acting as an electron-withdrawing ligand that enhances π-back-bonding. canterbury.ac.nz

The stoichiometry and resulting coordination geometry of complexes with 2,2'-Bi-1,3,4-thiadiazole depend on several factors, including the metal ion's size, preferred coordination number, and the reaction conditions.

| Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Potential Coordination Geometry |

| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Planar researchgate.netsemanticscholar.org |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral nih.gov |

| Co(II) | 1:2, 1:3 | Tetrahedral, Octahedral |

| Ni(II) | 1:2, 1:3 | Square Planar, Octahedral tsijournals.com |

| Pd(II) | 1:1, 1:2 | Square Planar rsc.org |

| Pt(IV) | 1:1, 1:2 | Octahedral |

| Au(III) | 1:1, 1:2 | Square Planar |

This table presents potential stoichiometries and geometries based on the general coordination chemistry of the listed ions and related ligands. Specific experimental data for 2,2'-Bi-1,3,4-thiadiazole complexes are limited.

For a 1:2 metal-to-ligand ratio with an ion like Ni(II), an octahedral geometry is likely, forming a [Ni(btz)₂]²⁺ species with other ligands like water or anions completing the coordination sphere. For Pd(II), a [Pd(btz)Cl₂] complex would likely adopt a square planar geometry. In Cu(II) complexes, a 2:1 ligand-to-metal ratio is common for structurally similar ligands. nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic methods are indispensable for elucidating the nature of the interaction between the 2,2'-Bi-1,3,4-thiadiazole ligand and the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for C=N and N-N stretching vibrations within the thiadiazole rings. Upon coordination to a metal ion through the nitrogen atoms, these bands are expected to shift, typically to a lower frequency, which is a strong indication of complex formation. researchgate.net The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. semanticscholar.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the electronic transitions. For d-block metals like Cu(II), Co(II), and Ni(II), weak d-d transition bands can be observed in the visible region. More intense bands are often due to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. researchgate.net The π-system of the bi-thiadiazole ligand is expected to give rise to intense π→π* transitions in the UV region, which may shift upon complexation.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Au(III), Pt(IV)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons near the coordination sites will be affected, providing insight into the binding mode in solution.

| Spectroscopic Technique | Key Observables for Complexation | Inferred Information |

| FT-IR | Shift in ν(C=N) and ν(N-N) bands. New bands in far-IR region. | Confirmation of coordination through nitrogen atoms. Formation of M-N bonds. |

| UV-Vis | d-d transition bands. Charge-transfer (CT) bands. | Coordination geometry. Electronic interaction between metal and ligand. |

| NMR | Change in chemical shifts of ligand protons/carbons. | Ligand binding mode in solution (for diamagnetic complexes). |

Computational Studies on Metal-Ligand Binding Energies and Adsorption Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of 2,2'-Bi-1,3,4-thiadiazole complexes at a molecular level. researchcommons.orgbohrium.com

Binding Energies: DFT calculations can be used to determine the binding energy between the 2,2'-Bi-1,3,4-thiadiazole ligand and various metal ions. These calculations help in predicting the stability of the complexes and understanding the preference of the ligand for certain metals. For related thiadiazole derivatives, it has been noted that the more negative the adsorption energy of an inhibitor-metal interaction, the better the inhibitor's adsorption onto the metal surface.

Adsorption Mechanisms: When studying the interaction of these complexes with surfaces, for applications like corrosion inhibition or catalysis, computational studies can elucidate the adsorption mechanism. These studies can determine whether the molecule adsorbs physically (physisorption) or chemically (chemisorption) and identify the specific atoms involved in the surface bonding. researchgate.net SERS combined with DFT calculations can provide useful insight into the interaction between the molecule and a metal surface, illustrating the active sites involved in binding. researchgate.net

Electronic Structure: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the electronic properties of the complexes. The energy gap between the HOMO and LUMO can be correlated with the reactivity and stability of the molecule. bohrium.com DFT studies on related thiadiazoles show that the HOMO and LUMO orbitals are often dispersed throughout the entire molecule, with significant contributions from the heteroatoms, which are the likely sites for interaction with metal surfaces. Molecular electrostatic potential (MEP) maps can further identify the nucleophilic (negative potential) and electrophilic (positive potential) regions of the molecule, predicting the sites of metal interaction. bohrium.com

Advanced Materials Science Applications of 2,2 Bi 1,3,4 Thiadiazole

Development of Luminescent Materials and Fluorophores

The inherent photophysical properties of the 2,2'-Bi-1,3,4-thiadiazole core have been exploited in the creation of novel light-emitting materials. By incorporating this unit into larger molecular architectures, researchers can tune the resulting photoluminescence and create materials with tailored optical characteristics.

Derivatives of 2,2'-Bi-1,3,4-thiadiazole are known to exhibit strong photoluminescence. For example, thermotropic liquid crystalline compounds based on a central 2,2'-bi-1,3,4-thiadiazole ring emit blue and green fluorescence in the solid state. tandfonline.com The emission properties are highly dependent on the molecular structure and environment. In one study, a derivative, 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole (BTD-14), was found to have a relatively high solid-state fluorescence quantum yield of 33%. rsc.org This efficiency was attributed to the formation of specific molecular arrangements known as J-aggregates and energy transfer from H-aggregates. rsc.org

The quantum yield (Φ), a measure of a fluorophore's efficiency, is significantly influenced by the chemical nature of the heterocyclic core. In studies comparing donor-acceptor molecules with different central rings, the 1,3,4-thiadiazole (B1197879) unit often shows distinct behavior. For instance, a donor-acceptor-donor molecule with a 1,3,4-thiadiazole central unit was reported to have a fluorescence quantum yield of 0.21. acs.org This value is lower than its 1,3,4-oxadiazole (B1194373) (0.42) and 1,2,4-triazole (B32235) (0.59) counterparts, a phenomenon that can be partly explained by the "heavy atom effect" of sulfur, which can promote non-radiative decay pathways. acs.org However, other 1,3,4-thiadiazole-based materials have demonstrated good quantum yields, such as ~0.39 for certain hockey-stick-shaped liquid crystals. acs.org The emission spectra of these materials can also be tuned across a wide range, from 470 nm to 600 nm, by systematically increasing the number of thiadiazole units in the molecular backbone. nih.gov

Photoluminescence Data for Selected Thiadiazole Derivatives

| Compound Type | Emission Color/Wavelength | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 5,5′-bis(aryl)-2,2′-bi-1,3,4-thiadiazole | Blue and Green | Not specified | tandfonline.com |

| 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole (BTD-14) | Blue-green | 0.33 (solid state) | rsc.org |

| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole | Green (~525 nm) | 0.21 | acs.org |

| Hockey stick-shaped 1,3,4-thiadiazole liquid crystal (CV-4T) | Blue (~445 nm) | ~0.39 | acs.org |

| Bis([2,2'-bithiophen]-5-yl)-substituted Oligothiadiazoles | Tunable (470-600 nm) | Not specified | nih.gov |

A prevalent strategy in modern materials design involves the creation of donor-acceptor (D-A) systems, where an electron-rich (donor) unit is chemically linked to an electron-poor (acceptor) unit. The 1,3,4-thiadiazole ring is a well-established electron-accepting moiety. acs.orgbeilstein-journals.orgnih.gov By symmetrically connecting a central 2,2'-Bi-1,3,4-thiadiazole acceptor with donor groups, such as bithiophene units, researchers can create ambipolar compounds with highly tunable properties. nih.govbeilstein-journals.orgnih.gov

This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which directly influences the material's absorption and emission wavelengths. acs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled by selecting appropriate donor and acceptor components. nih.gov The introduction of the thiadiazole acceptor unit into oligothiophene systems, for example, can lead to materials with higher ionization potentials compared to the parent oligothiophenes and superior luminescence properties. beilstein-journals.orgnih.gov This molecular engineering approach is crucial for developing "spectrally bespoken materials" for specific optoelectronic applications. beilstein-journals.org

Application in Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, FETs, Solar Cells)

The tunable electronic properties of 2,2'-Bi-1,3,4-thiadiazole-based materials make them prime candidates for use as active components in a variety of organic semiconductor devices.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 2,2'-Bi-1,3,4-thiadiazole have been identified as promising materials for OLEDs. One such liquid crystalline derivative exhibited an electroluminescence (EL) spectrum with blue emission, marking it as a candidate for organic EL applications. tandfonline.com While research on the exact 2,2'-Bi-1,3,4-thiadiazole isomer is specific, the broader class of thiadiazoles has shown great success. For instance, bipolar host materials for phosphorescent OLEDs (PhOLEDs) using the related 1,2,4-thiadiazole (B1232254) isomer have achieved very high maximum external quantum efficiencies of up to 26.1%. acs.org This demonstrates the potential of the thiadiazole core in constructing high-performance light-emitting devices. acs.org

Field-Effect Transistors (FETs): The ordered packing and charge transport capabilities of thiadiazole-containing materials are beneficial for their use in organic field-effect transistors (OFETs). nih.gov The D-A strategy is often employed to enhance performance. While specific mobility values for 2,2'-Bi-1,3,4-thiadiazole itself are not broadly reported, related and more complex structures incorporating electron-deficient thiadiazole units have shown excellent results. For example, organic semiconductors based on a benzobis(thiadiazole) (BBT) unit, which contains two fused thiadiazole rings, have been developed as air-stable materials for OFETs, exhibiting high charge carrier mobilities as high as 0.77 cm² V⁻¹ s⁻¹. rsc.org

Organic Solar Cells: In the realm of organic photovoltaics (OPVs), π-conjugated copolymers incorporating a 2,2'-bis(1,3,4-thiadiazole) (BTDz) acceptor unit have been successfully developed. acs.orgresearchgate.net These D-A copolymers can be blended with fullerene acceptors like PC₇₁BM to create the active layer of a bulk-heterojunction solar cell. researchgate.net The performance of these devices can be significantly influenced by the polymer's molecular weight, which affects its self-assembly and film morphology. acs.orgresearchgate.net Optimized devices have demonstrated high power conversion efficiencies (PCE), with one study reporting a PCE of 8.04%. researchgate.net Further research into other 1,3,4-thiadiazole-based wide-bandgap copolymers has pushed efficiencies even higher, realizing a PCE of over 13% in green-solvent-processed nonfullerene organic solar cells. nih.gov

Performance of Thiadiazole-Based Organic Solar Cells

| Polymer System | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PBTDzTV:PC₇₁BM | Bulk-Heterojunction | 8.04% | researchgate.net |

| PBDTS-TDZ:ITIC | Nonfullerene, Homotandem | 13.35% | nih.gov |

Corrosion Inhibition Studies and Mechanistic Insights on Metal Surfaces (e.g., Fe(110))

Beyond electronics, thiadiazole derivatives are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. ajchem-a.comjchemlett.comacs.org Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

Theoretical studies using molecular dynamics simulations have provided detailed insights into how thiadiazole molecules interact with metal surfaces, such as the (110) crystal face of iron (Fe). ajchem-a.comjchemlett.com These simulations show that the inhibitor molecules tend to adsorb on the Fe(110) surface in a nearly flat or parallel orientation. ajchem-a.com This planar adsorption maximizes the contact area and ensures the most effective interaction between the molecule and the metal surface. ajchem-a.com

The strength and nature of this adsorption can be inferred from calculated binding or adsorption energies. The relatively low values of these energies for thiadiazole derivatives on the Fe surface suggest that the process is primarily governed by physical adsorption (physisorption), which involves weaker forces like van der Waals interactions. ajchem-a.comjchemlett.com The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov

The exceptional corrosion inhibition performance of thiadiazole compounds is intrinsically linked to the presence of multiple heteroatoms—specifically, nitrogen and sulfur—within their molecular structure. ajchem-a.comacs.org These heteroatoms, along with the π-electrons of the aromatic thiadiazole rings, are the active centers for adsorption. ajchem-a.comacs.org

The mechanism involves the lone pair electrons on the sulfur and nitrogen atoms being donated to the vacant d-orbitals of the iron atoms on the metal surface, forming coordinate bonds. ajchem-a.comnih.gov Fukui indices, which identify reactive sites within a molecule, confirm that the sulfur and nitrogen atoms are indeed the primary locations for such interactions. ajchem-a.comjchemlett.com This electron transfer from the inhibitor to the metal surface results in the formation of a stable, protective film. acs.org This film effectively blocks the active sites on the metal, shielding it from the corrosive environment and significantly slowing the rate of corrosion. acs.org The presence of both nitrogen and sulfur atoms in the thiadiazole ring makes these compounds particularly effective compared to inhibitors containing only one type of heteroatom. acs.org

Table of Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 2,2'-Bi-1,3,4-thiadiazole | 2,2'-Bi-1,3,4-thiadiazole |

| BTD-14 | 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole |

| - | 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole |

| BTDz | 2,2'-bis(1,3,4-thiadiazole) |

| PBTDzTV | Poly[(E)-1,2-di(3-(2-ethylhexyl)thiophene)vinylene-alt-2,2'-bis(1,3,4-thiadiazole)] |

| PC₇₁BM | Phenyl-C71-butyric acid methyl ester |

| PBDTS-TDZ | Poly[benzo[1,2-b:4,5-b']dithiophene-alt-1,3,4-thiadiazole] derivative |

| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |

| BBT | Benzobis(thiadiazole) |

Formation of Covalent Organic Frameworks and Coordination Polymers

The rigid, electron-deficient, and N-rich structure of the 2,2'-bi-1,3,4-thiadiazole backbone makes it and its derivatives exceptional building blocks for the construction of advanced porous materials. Its ability to form robust covalent bonds or coordinate with metal centers has led to its use in creating highly ordered Covalent Organic Frameworks (COFs) and diverse Coordination Polymers (CPs). These materials are of significant interest due to their predictable structures and tunable properties for applications in catalysis, adsorption, and optoelectronics.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org The integration of the thiadiazole moiety into COF backbones imparts desirable properties such as high chemical stability and superior electron transport capabilities. nih.gov While the direct use of the parent 2,2'-bi-1,3,4-thiadiazole as a primary monomer is less common, thiadiazole units are incorporated as critical linkages, often through post-synthetic modification or by using functionalized derivatives in condensation reactions.

A notable strategy for creating thiadiazole-linked COFs involves a linkage conversion process. nih.gov This method starts with the synthesis of a more readily formed N-acylhydrazone-linked COF. Subsequently, this precursor COF undergoes a transformation involving thionation, cyclization, and oxidation, often facilitated by a reagent like Lawesson's reagent, to yield a highly stable and crystalline thiadiazole-linked COF. nih.gov This approach not only preserves the porosity and crystallinity of the parent framework but also significantly enhances its chemical stability. The resulting thiadiazole-linked COFs exhibit extended π-conjugation, which lowers the exciton (B1674681) binding energy and promotes electron delocalization across the framework. nih.gov

Another approach involves the direct condensation of thiadiazole-containing monomers. For instance, a thiadiazole-functionalized diamine can be reacted with an aldehyde monomer through a Schiff base condensation to produce a COF with thiadiazole rings decorating the pore walls. researchgate.net These COFs display excellent microporous characteristics and an abundance of nitrogen sites, making them highly effective for applications like CO₂ capture and separation. researchgate.net

Research has demonstrated the potential of thiadiazole-based COFs with donor-acceptor (D-A) structures for photocatalysis. By combining an electron-donating 1,3,4-thiadiazole ring with an electron-accepting quinone unit, researchers have fabricated COFs with robust D-A characteristics. acs.orgnih.gov This design facilitates efficient electron-hole separation through a "push-pull" electronic effect, leading to superior photocatalytic performance in the degradation of emerging environmental contaminants under visible light. acs.orgnih.gov

Table 1: Properties of Representative Thiadiazole-Linked Covalent Organic Frameworks